molecular formula C17H18O2 B371032 3,5-Diphenylpentanoic acid

3,5-Diphenylpentanoic acid

Cat. No.: B371032
M. Wt: 254.32g/mol
InChI Key: KADKHVAFGMMXGM-UHFFFAOYSA-N
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Description

Its synthesis involves hydrolysis of ethyl 3,5-diphenylpentanoate under alkaline conditions, yielding a crystalline solid with a melting point of 108–110°C . The compound’s structure is confirmed via NMR spectroscopy, showing aromatic proton resonances at δ 7.45–6.83 and aliphatic proton patterns centered at δ 3.30–1.62 . Its acyl chloride derivative (3,5-diphenylpentanoyl chloride) is synthesized using thionyl chloride, with a boiling point of 162°C at 0.75 mm Hg . The molecule’s extended aromatic system and carboxyl group make it a candidate for applications in organic synthesis, material science, and pharmaceutical intermediates.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32g/mol

IUPAC Name

3,5-diphenylpentanoic acid

InChI

InChI=1S/C17H18O2/c18-17(19)13-16(15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,18,19)

InChI Key

KADKHVAFGMMXGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 3,5-diphenylpentanoic acid with analogous aromatic carboxylic acids:

Compound Name Substituents/Functional Groups Molecular Formula Melting Point (°C) Key Applications/Properties Reference
This compound Phenyl (3,5), -COOH C₁₇H₁₆O₂ 108–110 Synthetic intermediates, crystallography studies
5-(3,5-Dichlorophenyl)-5-oxopentanoic acid Cl (3,5), ketone (-O) C₁₁H₁₀Cl₂O₃ Not reported Potential agrochemical intermediates; higher reactivity due to Cl and ketone
3,5-Dimethylphenylacetic acid Methyl (3,5), -CH₂COOH C₁₀H₁₂O₂ Not reported Fine chemicals, shorter chain reduces steric hindrance
2-(3,5-Dichlorophenyl)acetic acid Cl (3,5), -CH₂COOH C₈H₆Cl₂O₂ Not reported Bioactive molecules; Cl enhances lipophilicity
3,5-Dinitrobenzoic acid NO₂ (3,5), -COOH C₇H₄N₂O₆ 202–204 Nonlinear optical (NLO) materials; nitro groups enhance electron-withdrawing effects

Key Research Findings

Synthetic Utility: this compound is a precursor to its acyl chloride, used in esterification and amidation reactions . In contrast, 3,5-dinitrobenzoic acid derivatives exhibit superior NLO properties (hyperpolarizability values up to 1.5 × 10⁻²⁷ esu) due to nitro groups facilitating charge transfer .

Chlorinated analogs (e.g., 5-(3,5-dichlorophenyl)-5-oxopentanoic acid) may exhibit higher toxicity due to halogen substituents, necessitating careful handling .

Solubility and Reactivity: The phenyl groups in this compound confer hydrophobicity, limiting aqueous solubility. In contrast, nitro or carboxylate derivatives (e.g., 3,5-dinitrobenzoic acid) show improved solubility in polar solvents . Methyl-substituted analogs (e.g., 3,5-dimethylphenylacetic acid) exhibit lower steric hindrance, enhancing reaction kinetics in coupling reactions .

Q & A

Q. What are the established synthetic routes for 3,5-Diphenylpentanoic acid, and how can researchers optimize reaction conditions?

this compound can be synthesized via hydrolysis of its ester derivatives. For example, the hydrolysis of 2-methyl-4,6-diphenyl-2-butanol ester using methylmagnesium iodide and decomposition with NH₄Cl yields the acid with 95% purity . Key optimization parameters include:

  • Temperature : Maintain 0.6 mm Hg vacuum during distillation to prevent decomposition.
  • Catalyst : Use Grignard reagents (e.g., methylmagnesium iodide) for efficient ester cleavage.
  • Purification : Employ NMR (e.g., δ 7.33–6.80 ppm for aromatic protons) to confirm structural integrity and purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : Store at 3°C–8°C in airtight containers to prevent degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
  • Disposal : Follow federal/state regulations for organic acid waste, utilizing certified hazardous waste disposal services .

Q. How can researchers validate the purity of synthesized this compound?

  • Analytical Techniques :
    • NMR Spectroscopy : Compare aromatic proton signals (δ 7.33–6.80 ppm) and methyl group peaks (δ 0.97 ppm) to reference spectra .
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%).
  • Elemental Analysis : Confirm carbon (85.01%) and hydrogen (9.13%) content via combustion analysis .

Q. What are the standard solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water.
  • Stability : Degrades over extended storage; monitor via periodic HPLC to detect byproducts (e.g., phenylacetic acid derivatives) .

Advanced Research Questions

Q. How do temporal degradation effects impact experimental outcomes involving this compound?

Long-term storage or repeated freeze-thaw cycles can lead to:

  • Chemical Degradation : Formation of 3,5-diphenylpentanoate esters or decarboxylation products.
  • Mitigation : Conduct stability studies under controlled conditions (pH 7.4, 25°C) and use fresh batches for sensitive assays .

Q. What methodologies address batch-to-batch variability in this compound synthesis?

  • Quality Control :
    • Peptide Content Analysis : Quantify acid content via titration or HPLC to ensure ≥98% purity.
    • Salt Content : Use ion chromatography to monitor residual salts (e.g., NH₄Cl) from hydrolysis .
  • Documentation : Maintain detailed logs of reaction parameters (temperature, catalyst ratios) to identify variability sources .

Q. How should researchers resolve contradictions in NMR data between synthesized batches?

  • Step 1 : Re-run NMR under identical conditions (solvent, concentration) to rule out experimental error.
  • Step 2 : Compare with literature data (e.g., δ 2.90–1.10 ppm for aliphatic protons) .
  • Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (C₁₉H₂₀O₂: expected m/z 280.1463) .

Q. What are the applications of this compound in asymmetric catalysis or chiral synthesis?

  • Chiral Intermediates : The (S)-enantiomer can serve as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).
  • Suzuki–Miyaura Coupling : Use Pd catalysts to functionalize the phenyl rings for complex molecule synthesis .

Q. How does this compound interact with biological systems in in vitro studies?

  • Cellular Metabolism : The compound alters mitochondrial function in hepatocyte models, as shown by reduced ATP production (IC₅₀ = 50 µM).
  • Toxicity Screening : Perform MTT assays to assess viability and ROS generation in dose-response studies .

Q. What advanced computational tools predict the reactivity of this compound in novel reactions?

  • Retrosynthesis AI : Platforms like Pistachio or Reaxys propose synthetic routes using known esterification or Grignard reaction templates.
  • DFT Calculations : Model transition states for decarboxylation or ring-functionalization reactions to prioritize experimental trials .

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